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Compound of Interest

Compound Name: 2-Chloro-5-phenylpyrazine

Cat. No.: B189379

An In-Depth Technical Guide to 2-Chloro-5-phenylpyrazine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals engaged with 2-Chloro-5-phenylpyrazine. It moves beyond a
simple data sheet to provide in-depth insights into its synthesis, reactivity, spectral
characteristics, and its pivotal role as a scaffold in the development of novel bioactive
compounds.

Core Structural and Physicochemical Profile

2-Chloro-5-phenylpyrazine is a halogenated aromatic heterocycle. The pyrazine core, being
electron-deficient due to the two nitrogen atoms, imparts distinct reactivity to the molecule. The
chlorine atom at the 2-position is activated for nucleophilic substitution and metal-catalyzed
cross-coupling reactions, while the phenyl group at the 5-position provides a lipophilic domain
and opportunities for further functionalization, making this compound a versatile and valuable
building block in synthetic chemistry.

A summary of its key physical and chemical properties is presented below.
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Property Value Source(s)
CAS Number 25844-73-9 [1]
Molecular Formula C10H7CIN2 [2]
Molecular Weight 190.63 g/mol [3]
Melting Point 98-99 °C [1]
Boiling Point 296.8 °C at 760 mmHg [2]
Appearance White to off-white solid [3]
SMILES Clclncc(cnl)c2cccecec?2 [4]
InChiKey IKWXPYFPNVAWJY- 4]
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Synthesis and Chemical Reactivity

The strategic synthesis of 2-Chloro-5-phenylpyrazine is most effectively achieved through
modern cross-coupling methodologies. The Suzuki-Miyaura coupling stands out as the
preferred method due to its high efficiency, functional group tolerance, and the commercial
availability of the starting materials.

Recommended Synthesis Protocol: Suzuki-Miyaura
Cross-Coupling

This protocol details the selective mono-arylation of 2,5-dichloropyrazine. The key to achieving
mono-substitution over di-substitution lies in controlling the stoichiometry of the reagents, with
the dichloropyrazine used in excess relative to the phenylboronic acid.

Experimental Protocol:

o Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar
and a reflux condenser, add 2,5-dichloropyrazine (1.5 mmol, 1.5 eq), phenylboronic acid (1.0
mmol, 1.0 eq), potassium carbonate (3.0 mmol, 3.0 eq), and
tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 mmol, 3 mol%).
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 Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (Argon or Nitrogen)
for 15-20 minutes to remove all oxygen, which can deactivate the palladium catalyst.

» Solvent Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane (8 mL)
and deionized water (2 mL) via syringe. The aqueous phase is crucial for the activation of the
boronic acid by the base.

o Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously. The reaction progress
should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the phenylboronic
acid is consumed (typically 4-8 hours).

o Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and
water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with
ethyl acetate (2 x 10 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate under reduced pressure. The resulting crude product can
be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate
gradient) to yield pure 2-Chloro-5-phenylpyrazine.

Mechanistic Insight and Causality

The choice of reagents is critical for success. Pd(PPhs)a is a robust Pd(0) source. The catalytic
cycle begins with the oxidative addition of the more reactive C-CI bond of 2,5-dichloropyrazine
to the Pd(0) center. Potassium carbonate acts as the base required to activate the
phenylboronic acid, forming a more nucleophilic boronate species that facilitates the
transmetalation step. The dioxane/water solvent system is optimal for dissolving both the
organic substrates and the inorganic base.
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1. Reaction Setup

Combine Reactants:
- 2,5-Dichloropyrazine
- Phenylboronic Acid
- K2COs
- Pd(PPhs)a

'

Purge with
Inert Gas (Ar/N2)

Add Degassed
Dioxane/Water

2. Exgcution

Heat to 80-90°C
with Vigorous Stirring

(Monitor by TLC/LC-MS)

3. Isolation & Purification

Aqueous Work-up
(EtOAc/Water)

(Column Chromatographa

Pure 2-Chloro-5-phenylpyrazine

Click to download full resolution via product page

Workflow for the Suzuki-Miyaura synthesis of 2-Chloro-5-phenylpyrazine.
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Core Reactivity

The primary site of reactivity is the C-Cl bond. This bond is susceptible to:

» Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazine ring facilitates the
attack of strong nucleophiles like amines, alkoxides, and thiolates, displacing the chloride
ion. This is a fundamental reaction for introducing diverse functional groups.

o Further Cross-Coupling: The remaining chloro-substituent can undergo a second, different
cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira) to create
complex, unsymmetrically substituted pyrazines.

Spectroscopic Sighature and Characterization

While a publicly available, experimentally verified spectrum is not readily accessible, the
structure of 2-Chloro-5-phenylpyrazine can be confidently confirmed using standard
spectroscopic technigues. The following represents a predicted analysis based on established

principles.

e 1H NMR (Proton NMR): The spectrum is expected to be relatively simple and highly
characteristic.

o Phenyl Protons (7.4-8.1 ppm): The protons on the phenyl ring will appear as a complex
multiplet in this region. The two protons ortho to the pyrazine ring will be the most
downfield.

o Pyrazine Protons (8.5-9.0 ppm): Two singlets are expected for the two non-equivalent
protons on the pyrazine ring. The proton at C-3 (adjacent to the chlorine) and the proton at
C-6 (adjacent to the phenyl group) will have distinct chemical shifts due to the different

electronic environments.
e 13C NMR (Carbon NMRY):

o Phenyl Carbons (127-138 ppm): Four signals are expected for the phenyl ring carbons,
with the ipso-carbon (attached to the pyrazine) being the most deshielded in this group.
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o Pyrazine Carbons (140-155 ppm): Four distinct signals are predicted for the pyrazine ring
carbons. The carbon atom bonded to chlorine (C-2) will be significantly downfield due to
the halogen's inductive effect.

« Infrared (IR) Spectroscopy: Key absorption bands would include C=N stretching vibrations
for the pyrazine ring (~1550-1600 cm~1), C-ClI stretching (~700-800 cm~1), and aromatic C-H
stretching (~3050-3100 cm™1).

Application as a Core Scaffold in Development

The true value of 2-Chloro-5-phenylpyrazine lies in its utility as a versatile intermediate. The
pyrazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs.
[5] This specific molecule provides a direct route to 2-amino-5-phenylpyrazine derivatives,
which are precursors to potent bioactive agents.

A compelling example is in the field of agrochemicals. N-(5-phenylpyrazin-2-yl)-benzamide
derivatives have been synthesized and identified as potent insecticides. These compounds act
as insect growth modulators by inhibiting chitin biosynthesis, leading to fatal abnormalities in
the larval cuticle.[6]

The synthesis of these active compounds begins with the nucleophilic substitution of the
chlorine in 2-Chloro-5-phenylpyrazine to install an amino group, followed by acylation.
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Synthetic pathway to bioactive insecticidal agents.

This demonstrates how 2-Chloro-5-phenylpyrazine serves as a critical starting point for
accessing novel and economically important chemical entities. Its derivatives are also explored
in medicinal chemistry for applications ranging from kinase inhibitors to potential anticancer
agents.

Safety and Handling Protocol

2-Chloro-5-phenylpyrazine requires careful handling in a laboratory setting due to its potential
hazards.

e Hazard Identification:

o Harmful if swallowed (H302).
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o Causes skin irritation (H315).
o Causes serious eye irritation (H319).

o May cause respiratory irritation (H335).

» Handling and Personal Protective Equipment (PPE):
o Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

o Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses
with side shields or goggles, and a lab coat.

o Avoid generating dust. Wash hands thoroughly after handling.

o Storage:
o Store in a tightly sealed container in a cool, dry, and well-ventilated area.
o Keep away from strong oxidizing agents.

e Disposal:

o Dispose of waste material in accordance with local, state, and federal regulations. Do not
allow it to enter drains or waterways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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